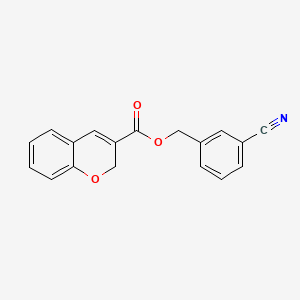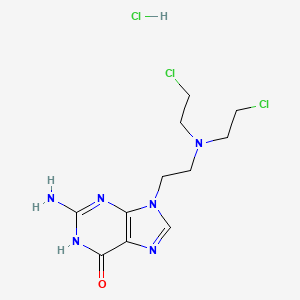![molecular formula C19H11N3O4 B12938591 4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide CAS No. 55447-62-6](/img/structure/B12938591.png)
4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide is a complex organic compound that features a naphthamide core with a formyl and hydroxy group, as well as an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide typically involves multi-step organic reactions. One common approach is to start with the naphthamide core and introduce the formyl and hydroxy groups through selective functionalization reactions. The imidazole moiety can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the formyl group would produce an alcohol.
Scientific Research Applications
4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety is of interest for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide exerts its effects is largely dependent on its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-3-hydroxy-2-naphthamide: Lacks the imidazole moiety, which may reduce its biological activity.
3-Hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide:
4-Formyl-2-naphthamide: Lacks both the hydroxy and imidazole groups, significantly altering its chemical properties.
Uniqueness
4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide is unique due to the presence of both the formyl and hydroxy groups, as well as the imidazole moiety
Properties
CAS No. |
55447-62-6 |
|---|---|
Molecular Formula |
C19H11N3O4 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-formyl-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H11N3O4/c23-9-14-12-4-2-1-3-10(12)7-13(17(14)24)18(25)20-11-5-6-15-16(8-11)22-19(26)21-15/h1-9,24H,(H,20,25) |
InChI Key |
LWDURYVVHKKYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C=O)O)C(=O)NC3=CC4=NC(=O)N=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




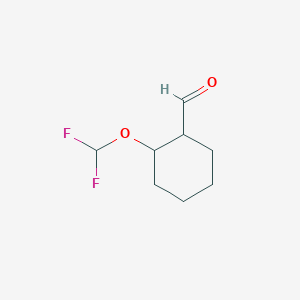
![2-(Tosyloxy)ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12938528.png)
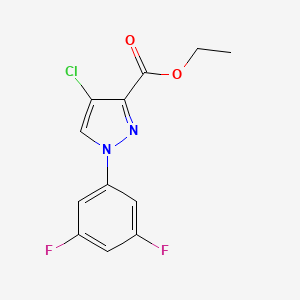
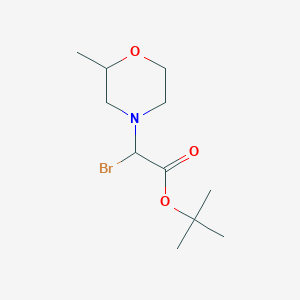
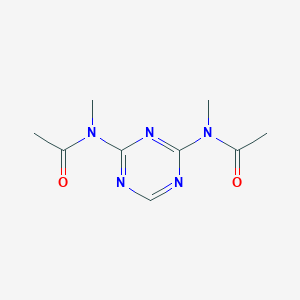
![(3AR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B12938551.png)
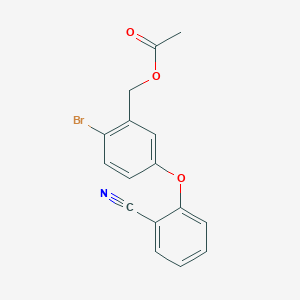
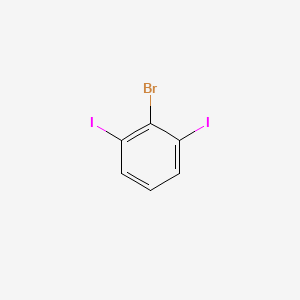

![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)
